1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol is a chemical compound that belongs to the imidazole family, characterized by a five-membered ring containing nitrogen atoms at non-adjacent positions. This compound features two methyl groups, a nitro group, and a hydroxymethyl group attached to the imidazole ring. Its IUPAC name is (1,4-dimethyl-5-nitroimidazol-2-yl)methanol, and it has the CAS number 104575-39-5. Imidazoles are known for their diverse biological activities and applications in pharmaceuticals and materials science.
The synthesis of 1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol typically involves several key steps:
Industrial methods may optimize these steps to enhance yield and purity while minimizing costs and environmental impacts.
The nitration process generally requires careful control of temperature and concentration to ensure selective introduction of the nitro group without affecting the stability of the imidazole ring. Commonly used conditions involve low temperatures to prevent excessive reaction rates that could lead to by-products.
The molecular structure of 1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol can be represented as follows:
The InChI representation for this compound is:
The InChI Key is QFCZUXUHKLYQKW-UHFFFAOYSA-N. These identifiers are useful for database searches and chemical informatics applications.
1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and hydrogen gas with a catalyst for reduction. The specific products formed depend on the reaction conditions and reagents used .
The mechanism of action for 1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol involves interactions with specific molecular targets in biological systems. For instance, it may interact with enzymes or receptors, leading to inhibition or activation of particular biochemical pathways. The nitro group can undergo bioreduction within cells, generating reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects .
1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol typically appears as a yellow solid. Its melting point is reported around 120 °C when recrystallized from isopropyl alcohol.
The compound is soluble in polar solvents due to its hydroxymethyl group but may exhibit limited solubility in non-polar solvents. Its stability under various pH conditions makes it suitable for diverse applications in research and industry .
1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol has several notable applications:
Additionally, its derivatives have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell functions .
1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol represents a structurally specialized nitroimidazole derivative within heterocyclic chemistry. Characterized by its methyl-substituted imidazole core, nitro group at the C5 position, and hydroxymethyl functionalization at C2, this compound exemplifies strategic molecular modifications designed to enhance physicochemical and biological properties. Its synthesis and study contribute meaningfully to the understanding of structure-activity relationships within the pharmacologically significant nitroimidazole class, serving as both a synthetic intermediate and a potential scaffold for bioactive molecule development [1] [4] [5].
The compound is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) name 1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol, which precisely defines its molecular structure: a 1H-imidazole ring methylated at the N1 position, methyl-substituted at the C4 carbon, nitrated (-NO₂) at the C5 carbon, and bearing a methanol group (-CH₂OH) at the C2 carbon. Its alternative chemical name, (1,4-Dimethyl-5-nitro-1H-imidazol-2-yl)methanol, is also widely used in chemical literature and commercial catalogs [1] [5].
This compound is closely related to 1,4-Dimethyl-5-nitroimidazole (CAS: 57658-79-4), which serves as a key synthetic precursor. The precursor possesses the molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol, with a reported density of 1.36 g/cm³ and a boiling point of 323°C at atmospheric pressure [5].
Table 1: Key Physicochemical Properties
Property | 1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol | Precursor (1,4-Dimethyl-5-nitroimidazole) |
---|---|---|
CAS Registry Number | 104575-39-5 | 57658-79-4 |
Molecular Formula | C₆H₉N₃O₃ | C₅H₇N₃O₂ |
Molecular Weight (g/mol) | 171.15 | 141.13 |
Density (g/cm³) | Not explicitly reported (estimated similar) | 1.36 |
Boiling Point (°C) | Not explicitly reported | 323 |
Storage Conditions | Sealed, dry, 2-8°C [1] | Not specified |
The presence of the polar hydroxymethyl group significantly influences the compound's properties compared to its precursor, enhancing potential hydrogen-bonding capacity and aqueous solubility. The nitro group contributes strong electron-withdrawing character, influencing the electron density distribution across the aromatic imidazole ring system and impacting reactivity [1] [5].
The development of 1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol is intrinsically linked to the broader exploration of the imidazole ring system. The foundational imidazole scaffold (1,3-diazole) was first named "glyoxaline" following its synthesis from glyoxal and ammonia. Its significance was cemented in 1887 when Arthur Rudolf Hantzsch formally characterized the ring system, establishing the modern nomenclature and understanding of its tautomerism and amphoteric character (exhibiting both acidic and basic properties) [2].
The mid-20th century marked a pivotal era with the discovery of Azomycin (2-nitroimidazole) in 1953 by K. Maeda, isolated from Nocardia mesenterica. This natural antibiotic ignited intensive research into synthetic nitroimidazole analogs. While initial efforts focused on 2-nitro and 5-nitro regio-isomers, the successful clinical deployment of 5-nitroimidazoles like Metronidazole (Flagyl®) in the 1960s validated the therapeutic potential of nitroimidazole chemistry and spurred the synthesis of diverse derivatives [4].
The synthesis of alkylated and functionalized nitroimidazoles, including structures like 1,4-Dimethyl-5-nitro-1H-imidazole and its 2-methanol derivative, emerged from systematic efforts to:
Table 2: Key Historical Milestones in Nitroimidazole Chemistry Relevant to Target Compound Development
Time Period | Milestone | Significance |
---|---|---|
Pre-1887 | Initial synthesis of "glyoxaline" (imidazole) from glyoxal and ammonia | Foundation of imidazole chemistry |
1887 | Formal characterization by Arthur Rudolf Hantzsch | Establishment of structure, nomenclature, and recognition of tautomerism |
1953 | Isolation of Azomycin (2-nitroimidazole) by Maeda | Discovery of natural nitroimidazole antibiotic; sparked synthetic exploration |
Late 1950s-1960s | Synthesis & clinical introduction of Metronidazole (5-nitroimidazole) | Proof-of-concept for therapeutic nitroimidazoles; drove research into substituted analogs |
1960s-Present | Systematic synthesis of alkylated/functionalized nitroimidazoles (e.g., methyl, hydroxymethyl derivatives) | Development of intermediates and SAR tools; led to compounds like 1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol |
The specific synthesis of 1,4-Dimethyl-5-nitro-1H-imidazole and its 2-methanol derivative represents a deliberate strategy within medicinal chemistry to exploit the imidazole nucleus as a privileged scaffold. This strategy leverages its ability to engage in diverse intermolecular interactions (hydrogen bonding, dipole-dipole, π-stacking) crucial for binding biological targets, while the nitro group provides a handle for bioreductive activation, a hallmark mechanism of many bioactive nitroheterocycles [2] [4].
1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol holds multifaceted significance stemming directly from its structural features within the nitroimidazole class:
Table 3: Representative Nitroimidazole Drugs and Their Therapeutic Indications
Nitroimidazole Drug | Regioisomer/Class | Primary Therapeutic Indications | Structural Relevance to Target Compound |
---|---|---|---|
Metronidazole (Flagyl®) | 5-Nitroimidazole | Protozoal infections (Trichomonas), Anaerobic bacterial infections | Shared 5-nitro-1H-imidazole core; Demonstrates core pharmacophore |
Tinidazole (Fasigyn®) | 5-Nitroimidazole | Similar to Metronidazole (longer half-life) | Shared 5-nitro-1H-imidazole core |
Ornidazole (Tiberal®) | 5-Nitroimidazole | Similar to Metronidazole | Shared 5-nitro-1H-imidazole core |
Benznidazole (Rochagan®) | 2-Nitroimidazole | Chagas disease (Trypanosoma cruzi) | Validates nitroimidazole scaffold for anti-parasitic activity |
Delamanid (Deltyba®) | Bicyclic 4-Nitroimidazo-oxazine | Multidrug-Resistant Tuberculosis | Highlights nitroimidazole potential in TB; Advanced functionalized analog |
Pretomanid (PA-824) | Bicyclic 4-Nitroimidazo-oxazine | Multidrug-Resistant Tuberculosis | Highlights nitroimidazole potential in TB; Advanced functionalized analog |
While 1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol itself may not be a front-line drug, its chemical identity and synthetic utility make it a significant entity within medicinal chemistry research. It serves as a tangible example of how strategic functionalization of the imidazole core—introducing specific alkyl groups and polar substituents—creates molecules for probing biological activity and developing potential therapeutics within the enduringly relevant nitroimidazole class [1] [2] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0